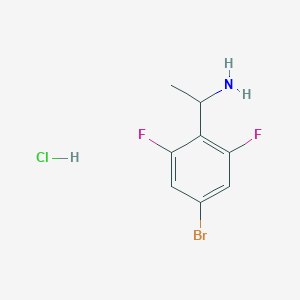

1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride

Description

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLSJFGZNFOVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Bromination of 2,6-Difluorobenzene Derivatives

- Starting Material: 2,6-Difluorobenzene

- Reagent: Bromine (Br₂)

- Catalyst: Iron(III) bromide (FeBr₃)

- Conditions: Reflux in an inert solvent (e.g., carbon tetrachloride or chlorobenzene) at controlled temperature (~80°C) for 4-6 hours.

Reaction:

$$

\text{2,6-Difluorobenzene} + \text{Br}2 \xrightarrow[\text{FeBr}3]{\text{Reflux}} \text{4-Bromo-2,6-difluorobenzene}

$$

This method yields a high purity brominated intermediate suitable for subsequent functionalization.

Introduction of the Ethylamine Group

Method B: Reductive Amination of the Aromatic Ketone or Aldehyde

- Step 1: Synthesis of 4-bromo-2,6-difluorobenzaldehyde via selective oxidation or halogenation of the aromatic ring.

- Step 2: Reductive amination using a suitable amine source, typically ethylamine , in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Reaction:

$$

\text{4-bromo-2,6-difluorobenzaldehyde} + \text{ethylamine} \xrightarrow[\text{acidic conditions}]{\text{NaBH}_3\text{CN}} \text{1-(4-Bromo-2,6-difluorophenyl)ethylamine}

$$

This route allows for stereoselective synthesis, especially when chiral auxiliaries or catalysts are employed to favor the R-enantiomer.

Conversion to Hydrochloride Salt

- Step: The free base 1-(4-Bromo-2,6-difluorophenyl)ethylamine is dissolved in anhydrous ethanol or methanol, then treated with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.

Reaction:

$$

\text{Base} + \text{HCl} \rightarrow \text{Hydrochloride salt}

$$

The salt is then isolated via filtration, washed, and dried under vacuum to obtain the final product.

Data Table: Summary of Preparation Methods

| Step | Raw Material | Reagents & Conditions | Key Features | Yield/Remarks |

|---|---|---|---|---|

| 1 | 2,6-Difluorobenzene | Bromine, FeBr₃, reflux | Selective bromination | High selectivity for para position |

| 2 | Brominated aromatic | Ethylamine, NaBH₃CN, acid catalysis | Reductive amination | Stereoselective for R-enantiomer |

| 3 | Aromatic amine | HCl gas or HCl solution | Salt formation | Purified via recrystallization |

Research Findings and Notes

- The bromination step is optimized to minimize polybromination, with reaction times and reagent equivalents carefully controlled.

- Reductive amination provides a versatile route, with stereoselectivity influenced by chiral catalysts or auxiliaries.

- The hydrochloride salt enhances water solubility and stability, facilitating handling and biological testing.

Environmental and Cost Considerations:

- The process avoids hazardous reagents like potassium cyanide, favoring safer alternatives such as sodium cyanoborohydride.

- Reactions are designed for scalability, with solvent recycling and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of iodinated or other substituted phenylethylamine derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases, including:

- Neurological Disorders : Compounds derived from this structure have been investigated for their effects on neurotransmitter systems, particularly in the context of treating conditions like depression and anxiety.

- Cancer Therapy : Research indicates that derivatives can act as inhibitors for certain cancer cell lines, suggesting potential applications in oncology .

The compound exhibits significant biological activity due to its ability to modulate receptor systems:

- Serotonin Receptors : Some studies have indicated that derivatives may act as modulators of serotonin receptors, which are crucial targets for antidepressants and anxiolytics .

- Antiparasitic Activity : Research has highlighted the efficacy of certain derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness, showcasing its potential in developing new antiparasitic therapies .

Case Study 1: Antiparasitic Efficacy

A study conducted on a series of compounds related to this compound demonstrated promising results in murine models for treating early and late-stage human African trypanosomiasis. The lead compound achieved a 100% cure rate in tested subjects, indicating its potential as a new therapeutic agent against neglected tropical diseases .

Case Study 2: Neurological Modulation

Another investigation focused on the modulation of serotonin receptors by derivatives of this compound. The results showed that specific modifications could enhance binding affinity and selectivity towards serotonin receptor subtypes, which is crucial for developing treatments for mood disorders .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride involves its interaction with biological targets, such as receptors or enzymes. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets. The compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens vs. Alkoxy Groups

4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)

- Structure : Bromine (4-position) and methoxy groups (2,5-positions) on a phenethylamine backbone.

- Key Differences: Methoxy groups enhance electron-donating effects, increasing serotonin receptor affinity (hallucinogenic activity) compared to fluorine’s electron-withdrawing nature.

- Applications: 2C-B is a controlled psychoactive substance with stimulant/hallucinogenic effects .

Target Compound

Chain Length and Functional Group Modifications

(4-Bromo-2,6-difluorophenyl)methanamine Hydrochloride

- Structure : Methanamine (CH₂NH₂) group instead of ethylamine.

- Molecular Weight : 258.49 g/mol (CAS 1461655-72-0).

- Impact : Shorter chain reduces lipophilicity (lower logP) and may decrease blood-brain barrier penetration compared to the ethylamine derivative .

1-(4-Bromo-2,6-difluorophenyl)ethanol

- Structure: Ethanol replaces ethylamine (CAS 6179-28-8).

Aromatic Ring Modifications

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride

Enantiomeric Specificity

(S)-1-(4-Bromo-2,6-difluorophenyl)ethylamine Hydrochloride

- Chirality : The S-enantiomer (CAS 2460739-93-7) may exhibit distinct receptor binding compared to the racemic mixture, analogous to enantiomers of amphetamines .

Biological Activity

1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride (CAS No. 2205384-10-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H9BrClF2N

- Molecular Weight : 256.52 g/mol

- Structure : The compound features a bromo and difluoro substitution on a phenyl ring, which is critical for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. It has shown promising results in inhibiting cell proliferation, with IC50 values suggesting significant potency compared to other compounds in its class .

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may be linked to its anticancer properties. Studies have indicated that it can alter enzyme activity through binding interactions, potentially leading to therapeutic applications in enzyme-related diseases .

The mechanism of action for this compound involves:

- Target Interaction : The compound interacts with specific molecular targets within cells, leading to alterations in biochemical pathways. This interaction is crucial for its anticancer effects and could be leveraged in drug design .

- Cytotoxicity Mechanism : The cytotoxic effects are believed to stem from the compound's ability to induce apoptosis in cancer cells. This is supported by studies showing that it disrupts critical cellular processes necessary for cancer cell survival .

Case Studies

- Cytotoxicity Assessment :

-

Enzyme Interaction Studies :

- Research highlighted the inhibitory effects of the compound on specific enzymes involved in cancer metabolism. The binding affinity was measured using kinetic assays, revealing that it exhibits a competitive inhibition profile against target enzymes.

-

Comparative Analysis with Similar Compounds :

- A comparative study was conducted to evaluate the biological activity of this compound against structurally similar compounds. The findings suggested that while other compounds displayed some level of activity, this particular compound had superior potency and selectivity towards certain cancer types .

Data Table

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride?

A common method involves reductive amination of 4-bromo-2,6-difluorophenyl ketone intermediates. For example, phosphorus oxychloride-mediated reactions with prochiral amines in toluene under reflux, followed by hydrochloric acid quenching to form the hydrochloride salt. Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity . Key reagents include triethylamine for pH control and inert solvents like toluene to prevent side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C/19F NMR : Essential for verifying aromatic substitution patterns (e.g., bromo and fluoro groups at positions 4, 2, and 6) and ethylamine backbone integrity. Deuterated DMSO or CDCl3 are preferred solvents.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ at 290.0 Da).

- FTIR : Identifies N–H stretching (~3200 cm⁻¹) and C–Br/F vibrations (600-800 cm⁻¹) .

Q. How is purity assessed, and what thresholds are acceptable for research use?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. A purity ≥98% (HPLC) is typical for pharmacological studies, as seen in kinase inhibitor intermediates like CP-547632 hydrochloride . Impurity profiling using LC-MS helps identify byproducts like unreacted ketones or dehalogenated derivatives.

Advanced Research Questions

Q. How can reductive amination yields be optimized for this compound?

- Catalyst Selection : Switch from NaBH4 to LiAlH4 for sterically hindered substrates, but ensure anhydrous conditions.

- Solvent Effects : Use THF for better solubility of intermediates compared to methanol.

- Temperature Control : Maintain 0–5°C during ketone addition to minimize side reactions. Post-reaction, neutralize excess reductant with acetone before acidification .

Q. What strategies resolve enantiomeric impurities in the ethylamine backbone?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases effectively separates enantiomers. Alternatively, synthesize the compound from enantiopure precursors, such as (R)- or (S)-1-phenylethylamine derivatives, to avoid racemization .

Q. How are stability and storage conditions determined for this hydrochloride salt?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp ~250°C for similar bromo-fluorophenyl derivatives).

- Hygroscopicity Testing : Store desiccated at –20°C in amber vials to prevent hydrolysis of the amine group.

- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC .

Q. What computational methods predict the compound’s reactivity in kinase inhibition assays?

Docking studies using VEGFR-2 crystal structures (PDB: 2OH4) model interactions between the bromo-fluorophenyl moiety and hydrophobic binding pockets. Density Functional Theory (DFT) calculations optimize the ethylamine group’s protonation state under physiological pH .

Application-Oriented Questions

Q. How is this compound utilized in designing kinase inhibitors?

It serves as a key intermediate in synthesizing CP-547632 hydrochloride, a potent VEGFR-2/FGF inhibitor. The bromo and fluoro groups enhance binding affinity, while the ethylamine backbone allows functionalization via amide coupling or urea formation .

Q. What safety protocols are critical during handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.